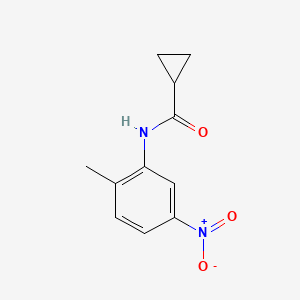
N-(2-methyl-5-nitrophenyl)cyclopropanecarboxamide
Übersicht
Beschreibung
N-(2-methyl-5-nitrophenyl)cyclopropanecarboxamide, also known as MNCP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. MNCP is a cyclopropane-containing compound that has been synthesized using various methods.
Wirkmechanismus
The exact mechanism of action of N-(2-methyl-5-nitrophenyl)cyclopropanecarboxamide is not fully understood. However, it has been reported to inhibit the production of inflammatory cytokines and prostaglandins, which are involved in the inflammatory response. N-(2-methyl-5-nitrophenyl)cyclopropanecarboxamide has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins.
Biochemical and Physiological Effects
N-(2-methyl-5-nitrophenyl)cyclopropanecarboxamide has been reported to exhibit anti-inflammatory, analgesic, and antipyretic effects. It has been shown to reduce the production of inflammatory cytokines and prostaglandins. Additionally, N-(2-methyl-5-nitrophenyl)cyclopropanecarboxamide has been shown to inhibit the activity of COX-2, an enzyme involved in the production of prostaglandins. N-(2-methyl-5-nitrophenyl)cyclopropanecarboxamide has also been reported to possess antitumor activity against various cancer cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-methyl-5-nitrophenyl)cyclopropanecarboxamide has several advantages for lab experiments. It is relatively easy to synthesize, and it has been reported to exhibit good stability under various conditions. Additionally, N-(2-methyl-5-nitrophenyl)cyclopropanecarboxamide has been shown to possess a high degree of selectivity towards COX-2, making it a potentially useful tool for studying the role of COX-2 in various biological processes.
However, N-(2-methyl-5-nitrophenyl)cyclopropanecarboxamide also has some limitations for lab experiments. It has been reported to exhibit low solubility in aqueous solutions, which may limit its use in certain experiments. Additionally, N-(2-methyl-5-nitrophenyl)cyclopropanecarboxamide has been shown to exhibit some toxicity towards certain cell lines, which may limit its use in certain types of experiments.
Zukünftige Richtungen
There are several future directions for the research on N-(2-methyl-5-nitrophenyl)cyclopropanecarboxamide. One potential direction is the development of more efficient synthesis methods for N-(2-methyl-5-nitrophenyl)cyclopropanecarboxamide. Additionally, further research is needed to fully understand the mechanism of action of N-(2-methyl-5-nitrophenyl)cyclopropanecarboxamide and its potential therapeutic applications. Furthermore, N-(2-methyl-5-nitrophenyl)cyclopropanecarboxamide may be used as a scaffold for the development of novel compounds with improved properties. Finally, the use of N-(2-methyl-5-nitrophenyl)cyclopropanecarboxamide as a fluorescent probe for the detection of metal ions may have potential applications in various fields, including environmental monitoring and medical diagnostics.
Conclusion
In conclusion, N-(2-methyl-5-nitrophenyl)cyclopropanecarboxamide is a chemical compound that has gained significant attention in scientific research due to its unique properties. N-(2-methyl-5-nitrophenyl)cyclopropanecarboxamide has been synthesized using various methods and has been shown to exhibit anti-inflammatory, analgesic, and antipyretic activities. Additionally, N-(2-methyl-5-nitrophenyl)cyclopropanecarboxamide has been reported to possess antitumor activity against various cancer cell lines. N-(2-methyl-5-nitrophenyl)cyclopropanecarboxamide has several advantages for lab experiments, including its relative ease of synthesis and high selectivity towards COX-2. However, N-(2-methyl-5-nitrophenyl)cyclopropanecarboxamide also has some limitations, including its low solubility in aqueous solutions and toxicity towards certain cell lines. There are several future directions for the research on N-(2-methyl-5-nitrophenyl)cyclopropanecarboxamide, including the development of more efficient synthesis methods and the exploration of its potential therapeutic applications.
Synthesemethoden
N-(2-methyl-5-nitrophenyl)cyclopropanecarboxamide has been synthesized using different methods, including the reaction of 2-methyl-5-nitroaniline with cyclopropanecarboxylic acid chloride in the presence of a base. Another method involves the reaction of 2-methyl-5-nitroaniline with cyclopropanecarboxylic acid in the presence of a coupling reagent. Both methods have been reported to yield N-(2-methyl-5-nitrophenyl)cyclopropanecarboxamide in good yields.
Wissenschaftliche Forschungsanwendungen
N-(2-methyl-5-nitrophenyl)cyclopropanecarboxamide has been widely used in scientific research due to its unique properties. It has been reported to exhibit anti-inflammatory, analgesic, and antipyretic activities. Additionally, N-(2-methyl-5-nitrophenyl)cyclopropanecarboxamide has been shown to possess antitumor activity against various cancer cell lines. N-(2-methyl-5-nitrophenyl)cyclopropanecarboxamide has also been used as a fluorescent probe for the detection of metal ions.
Eigenschaften
IUPAC Name |
N-(2-methyl-5-nitrophenyl)cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-7-2-5-9(13(15)16)6-10(7)12-11(14)8-3-4-8/h2,5-6,8H,3-4H2,1H3,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEPWZMZRRKSAKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70358181 | |
| Record name | N-(2-methyl-5-nitrophenyl)cyclopropanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70358181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methyl-5-nitrophenyl)cyclopropanecarboxamide | |
CAS RN |
6098-72-2 | |
| Record name | N-(2-methyl-5-nitrophenyl)cyclopropanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70358181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



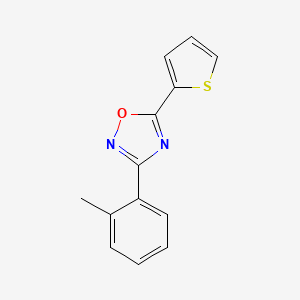
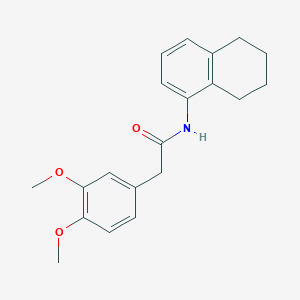
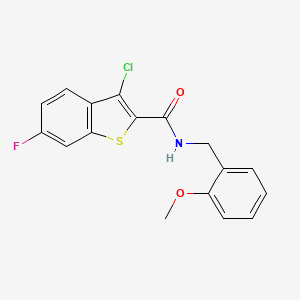
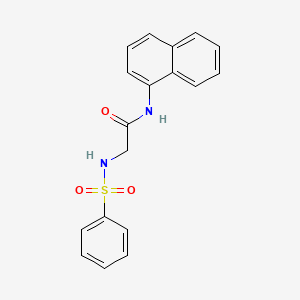
![N-{3-[methyl(methylsulfonyl)amino]phenyl}-2-furamide](/img/structure/B5754936.png)
![7-[chloro(difluoro)methyl]-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5754943.png)
![N-(4-acetylphenyl)-2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5754945.png)
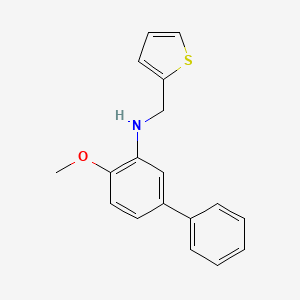
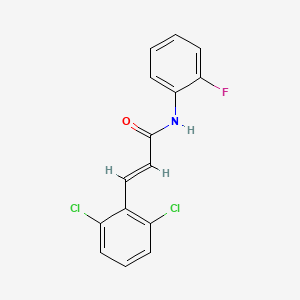
![5-methyl-2-furaldehyde [2-(diphenylacetyl)-3-oxo-2,3-dihydro-1H-inden-1-ylidene]hydrazone](/img/structure/B5754967.png)
![2,2,6,6-tetramethyl-4-{[(2-nitrophenyl)thio]amino}piperidine](/img/structure/B5754985.png)
![N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]butanamide](/img/structure/B5754999.png)
![3-(5,7-dioxo-5,7-dihydro-6H-dibenzo[c,e]azepin-6-yl)benzoic acid](/img/structure/B5755002.png)
![1-ethyl-4-[3-(5-methyl-2-furyl)acryloyl]piperazine](/img/structure/B5755005.png)